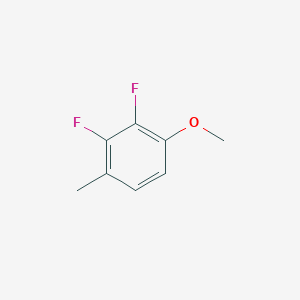

2,3-Difluoro-4-methylanisole

説明

Significance of Organofluorine Chemistry in Advanced Synthesis and Chemical Biology

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a pivotal position in modern science, impacting fields from pharmaceuticals and agrochemicals to materials science. wikipedia.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, impart profound changes to the physical and chemical properties of molecules. wikipedia.org The introduction of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. cas.cn Consequently, approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. cas.cn

The development of novel fluorination methods is a major focus of contemporary research, aiming to provide efficient and selective ways to introduce fluorine into complex molecules. cas.cnelsevier.com These methods are crucial as nearly all organofluorine compounds are synthetic, with very few being found in nature. cas.cnworktribe.com The field has evolved from early methods to sophisticated techniques, including late-stage fluorination, which allows for the introduction of fluorine at a final step in a synthetic sequence. cas.cnelsevier.com This is particularly valuable in drug discovery for the rapid generation of new potential drug candidates. elsevier.com The applications of organofluorine compounds are extensive, ranging from anesthetics and oil-repellents to advanced materials like fluoropolymers. wikipedia.org

Contextualization of Fluorinated Anisoles within Aromatic Ether Research

Within the vast landscape of organofluorine compounds, fluorinated anisoles (methoxybenzenes) represent an important class of aromatic ethers. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The introduction of fluorine atoms onto the aromatic ring further modulates these electronic properties.

Research into fluorinated anisoles often involves studying their synthesis and reactivity. For instance, the formylation of fluorine-containing anisoles using dichloromethyl alkyl ethers has been investigated to produce corresponding aldehydes, which are valuable synthetic intermediates. jst.go.jpresearchgate.net The position of the fluorine atom on the anisole (B1667542) ring significantly affects the molecule's reactivity and physical properties. Fluorinated anisoles serve as key precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. beilstein-journals.org The stability of the C-F bond in these compounds also makes them robust scaffolds in various chemical transformations.

Overview of 2,3-Difluoro-4-methylanisole as a Representative Fluorinated Aromatic Building Block

This compound is a specific fluorinated aromatic compound that serves as a valuable building block in organic synthesis. cymitquimica.comfluorochem.co.uk Its structure features a methyl group and two adjacent fluorine atoms on the anisole ring, which creates a unique electronic and steric environment. This substitution pattern makes it a useful intermediate for creating more complex, highly functionalized molecules.

The compound is typically a liquid at room temperature and is used in laboratory research settings. cymitquimica.comfluorochem.co.uksynquestlabs.com Its primary application lies in its role as an intermediate in the synthesis of specialty chemicals and potentially bioactive compounds. The presence of the difluoro-substitution pattern is particularly relevant in medicinal chemistry, where such motifs can enhance the efficacy and stability of drug candidates. For example, 2,3-difluoroanisole (B163607) has been used in the synthesis of fluorinated benzaldehydes, which are precursors to other complex molecules. researchgate.net

Below are the key chemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₂O | cymitquimica.comnih.gov |

| Molecular Weight | 158.14 g/mol | nih.gov |

| CAS Number | 261763-32-0 | fluorochem.co.uknih.gov |

| Appearance | Liquid | cymitquimica.comfluorochem.co.uksynquestlabs.com |

| Purity | 95.0% - 98% | cymitquimica.comfluorochem.co.uk |

| IUPAC Name | 2,3-difluoro-1-methoxy-4-methylbenzene | nih.gov |

| InChI Key | FKLVEWBHEMLCBM-UHFFFAOYSA-N | cymitquimica.comnih.gov |

| Canonical SMILES | COc1ccc(C)c(F)c1F | cymitquimica.comfluorochem.co.uk |

Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLVEWBHEMLCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378901 | |

| Record name | 2,3-Difluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-32-0 | |

| Record name | 2,3-Difluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 2,3 Difluoro 4 Methylanisole and Analogues

Regioselective Fluorination Techniques

Achieving regiocontrol in the fluorination of anisole (B1667542) systems is a formidable challenge due to the activating nature of the methoxy (B1213986) group, which directs electrophiles to the ortho and para positions. Advanced strategies are required to overcome this inherent reactivity and achieve specific fluorination patterns.

Direct Fluorination Approaches for Anisole Systems

Direct fluorination of aromatic compounds using elemental fluorine (F₂) is notoriously challenging due to its extreme reactivity, which often leads to a mixture of products, over-fluorination, and even degradation of the starting material. nih.gov For anisole systems, the strong activating effect of the methoxy group exacerbates this issue, making regioselective fluorination difficult to control. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, but the high exothermicity and low selectivity limit its synthetic utility in academic and many industrial settings. Consequently, direct fluorination with F₂ for the synthesis of complex molecules like 2,3-Difluoro-4-methylanisole is generally avoided in favor of safer and more selective modern fluorinating agents.

Application of N-Fluorinating Agents (e.g., Selectfluor, N-Fluorobenzenesulfonimide) in Aromatic Functionalization

To circumvent the hazards and lack of selectivity associated with elemental fluorine, a variety of electrophilic N-F fluorinating reagents have been developed. chemicalbook.com These reagents are typically stable, crystalline solids that are easier to handle and offer significantly improved selectivity. chemicalbook.comrsc.org Among the most widely used are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (F-TEDA-BF₄) is a powerful electrophilic fluorinating agent known for its high reactivity and broad applicability. lookchem.com It is a dicationic salt of a fluorinated diazabicyclo[2.2.2]octane (DABCO) derivative and is effective for the fluorination of a wide range of organic substrates, including electron-rich aromatics. lookchem.comorganic-chemistry.org The mechanism of fluorination can proceed through either a polar SEAr pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions. organic-chemistry.org For activated systems like anisoles, the reaction generally provides ortho and para fluorinated products, with the regioselectivity influenced by steric and electronic factors.

N-Fluorobenzenesulfonimide (NFSI) is another versatile and widely used electrophilic fluorinating agent. rsc.org It is considered a milder reagent than Selectfluor, which can be advantageous for sensitive substrates. rsc.org NFSI is highly effective for the fluorination of aromatics, enolates, and carbanions. rsc.org In the context of anisole derivatives, NFSI can provide regioselective fluorination, often favoring the less sterically hindered positions. Studies have shown that fluorination of aromatic compounds with NFSI can be performed under solvent-free conditions, sometimes leading to higher selectivity compared to reactions in solution. rsc.org Transition-metal catalysis, particularly with palladium, has also been employed to direct the C-H fluorination of aromatic compounds using NFSI, enabling regioselectivity that is not dictated by the inherent electronics of the substrate alone. chemicalbook.com

| Reagent | Chemical Name | Key Characteristics | Typical Applications in Aromatic Synthesis |

|---|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, stable solid, soluble in polar solvents. nih.gov | Fluorination of electron-rich aromatics, phenols, and heterocycles. lookchem.com |

| NFSI | N-Fluorobenzenesulfonimide | Milder than Selectfluor, stable crystalline solid, versatile. rsc.orgjst.go.jp | Regioselective fluorination of aromatics, enolates; used in both metal-free and transition-metal-catalyzed C-H fluorinations. chemicalbook.comjst.go.jp |

Electrophilic Aromatic Substitution in Fluorinated Anisole Synthesis

Once a fluorinated anisole scaffold is established, further functionalization can be achieved through electrophilic aromatic substitution. The presence of fluorine atoms, which are electron-withdrawing by induction but weak ortho, para-directors by resonance, modifies the reactivity and regioselectivity of these reactions.

Lewis Acid Mediated Transformations

Lewis acids play a crucial role in activating electrophiles for aromatic substitution. In the synthesis of functionalized fluoroanisoles, Lewis acids can be used to catalyze halogenation, acylation, and other key transformations. For instance, the halogenation of aromatic compounds with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and NFSI can be efficiently catalyzed by Lewis acids such as zirconium tetrachloride (ZrCl₄), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃). organic-chemistry.org

A study on the halogenation of various aromatic compounds demonstrated that a catalytic amount of ZrCl₄ allows for highly selective chlorination, bromination, and fluorination under mild conditions. organic-chemistry.org For anisole, bromination with NBS in the presence of 5 mol% ZrCl₄ at -78 °C afforded p-bromoanisole in 98% yield as the sole product. organic-chemistry.org This high regioselectivity, driven by the Lewis acid's interaction with the halogenating agent and the substrate, is critical for the controlled synthesis of polysubstituted fluoroanisole analogues.

Formylation Reactions with Dichloromethyl Alkyl Ethers

The introduction of a formyl group (–CHO) onto a fluorinated anisole ring is a valuable transformation, as the resulting aldehyde can be converted into a wide array of other functional groups. Formylation of fluorine-containing aromatic compounds can be effectively achieved using dichloromethyl alkyl ethers in the presence of a Lewis acid. nih.govresearchgate.netmdpi.com This method serves as a powerful alternative to Vilsmeier-Haack or Gattermann-Koch conditions, which are often less effective for deactivated or fluorine-containing rings. researchgate.net

Research has shown that dichloromethyl propyl ether and dichloromethyl butyl ether are effective and safer alternatives to the more volatile dichloromethyl methyl ether. nih.govresearchgate.net The reaction is typically mediated by Lewis acids such as TiCl₄, FeCl₃, or AlCl₃. mdpi.com A key example relevant to the target compound is the Friedel–Crafts formylation of 2,3-difluoroanisole (B163607) with α,α-dichloromethyl methyl ether, which yields 2-methoxy-3,4-difluorobenzaldehyde. mdpi.com The choice of Lewis acid can significantly influence the yield and regioselectivity of the formylation.

| Substrate | Formylating Agent | Lewis Acid | Product | Yield |

|---|---|---|---|---|

| 2-Fluoroanisole | Dichloromethyl butyl ether | FeCl₃ | 3-Fluoro-4-methoxybenzaldehyde | 80% |

| 3-Fluoroanisole | Dichloromethyl butyl ether | FeCl₃ | 2-Fluoro-4-methoxybenzaldehyde | 87% |

| 4-Fluoroanisole | Dichloromethyl butyl ether | AlCl₃ | 2-Fluoro-5-methoxybenzaldehyde | 70% |

| 2,3-Difluoroanisole | α,α-Dichloromethyl methyl ether | TiCl₄ | 2-Methoxy-3,4-difluorobenzaldehyde | - |

| 3,5-Difluoroanisole | Dichloromethyl butyl ether | FeCl₃ | 2,4-Difluoro-6-methoxybenzaldehyde | 80% |

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, providing powerful methods for elaborating complex aromatic structures. researchgate.net Palladium-catalyzed reactions, in particular, are widely used for the synthesis of analogues of this compound.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a robust method for creating C-C bonds. mdpi.com For example, a bromo-difluoro-methylanisole derivative could be coupled with an appropriate boronic acid to introduce alkyl, aryl, or vinyl substituents. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling amines with aryl halides or triflates. mdpi.com This reaction would allow for the introduction of primary or secondary amine functionalities onto a difluoro-methylanisole core, which is a common motif in pharmaceuticals. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. mdpi.com

While direct C-F bond activation in polyfluoroarenes for cross-coupling is challenging, strategies have been developed to achieve this transformation. For instance, the synergetic effect of Pd(0) and lithium iodide has been shown to enable the C-F bond cleavage of unreactive hexafluorobenzene, leading to successful cross-coupling with organozinc reagents. Such methodologies open up possibilities for the direct functionalization of polyfluorinated anisole systems, providing alternative synthetic routes to highly substituted analogues.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon and carbon-heteroatom bonds. The application of these methods to the synthesis of fluorinated anisoles allows for the precise introduction of various substituents onto the aromatic core.

While specific examples detailing the palladium-catalyzed cross-coupling synthesis of this compound are not extensively documented in publicly available literature, the general principles of well-established methods like the Suzuki-Miyaura and Stille couplings are readily applicable. For instance, (fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki and Stille cross-coupling reactions to form functionalized biaryl and styrene (B11656) complexes. rsc.orgrsc.org The Suzuki reactions were found to be optimal with a catalyst system comprising dipalladium tris(dibenzylideneacetone), trimethylphosphine, and caesium carbonate in DME at reflux. rsc.org These conditions facilitate the coupling of the fluoroarene complex with various boronic acids. Similarly, Stille couplings of these complexes have been achieved using a palladium-phosphine catalyst with caesium fluoride (B91410) in DME. rsc.org

The strategic application of these methodologies would involve a precursor to this compound, such as a bromo- or iodo-substituted difluoro-4-methylanisole, which could then be coupled with a suitable organometallic reagent to introduce additional functionality. The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivities in these transformations, particularly when dealing with the electronic effects of multiple fluorine substituents.

Cobalt-Catalyzed C-H Functionalization Strategies

In recent years, cobalt-catalyzed C-H functionalization has emerged as a powerful and more sustainable alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. rsc.orgelsevierpure.com These methods enable the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to molecular synthesis.

While the direct cobalt-catalyzed C-H functionalization of this compound has not been specifically reported, the broader advancements in this field suggest its feasibility. Cobalt catalysts have been successfully employed for the C-H functionalization of a variety of aromatic and heteroaromatic compounds. researchgate.netbohrium.comrsc.org These reactions often proceed via a directed mechanism, where a coordinating group on the substrate guides the catalyst to a specific C-H bond. For a substrate like this compound, a directing group could be strategically installed to achieve regioselective functionalization.

High-valent cobalt(III) catalysts are frequently used in these transformations, often in conjunction with a directing group to facilitate the C-H activation step. researchgate.netrsc.org The development of enantioselective cobalt-catalyzed C-H functionalization further expands the utility of this methodology for the synthesis of chiral fluorinated molecules. rsc.org

Nondirected C-H/C-F Coupling for Olefination

Nondirected C-H functionalization presents a significant challenge in organic synthesis, as it requires differentiating between multiple, often electronically similar, C-H bonds without the aid of a directing group. Recent progress has demonstrated the potential of palladium catalysis for the nondirected C-H olefination of arenes. nih.govnih.govdocumentsdelivered.comresearchgate.net

The application of a dual-ligand catalyst system has been shown to enable the Pd(II)-catalyzed nondirected C-H olefination of heteroarenes, which are often challenging substrates due to the coordinating nature of the heteroatoms. nih.govdocumentsdelivered.com This approach typically uses a bidentate pyridine-pyridone ligand to promote C-H cleavage, while a monodentate heterocycle substrate acts as a second ligand to form a cationic Pd(II) complex with a high affinity for arenes. nih.govdocumentsdelivered.com While specific application to this compound is not documented, the principles of this methodology could potentially be adapted. The electronic properties of the difluorinated aromatic ring would likely influence the regioselectivity of the olefination.

Furthermore, palladium-catalyzed cross-coupling reactions involving the activation of C-F bonds in perfluoro organic compounds have been developed, offering another avenue for the synthesis of complex fluorinated molecules. mdpi.commdpi.com

Chemoenzymatic and Stereoselective Synthetic Pathways

The integration of enzymatic methods into synthetic organic chemistry provides a powerful tool for the creation of complex and stereochemically defined molecules under mild conditions. Chemoenzymatic strategies for the synthesis of fluorinated compounds are particularly attractive for producing enantiomerically pure building blocks. caltech.edunih.govresearchgate.netuea.ac.ukbris.ac.uk

One versatile chemoenzymatic approach combines the selective C-H hydroxylation capabilities of cytochrome P450 monooxygenases with a subsequent deoxofluorination step. caltech.edu This two-step process allows for the introduction of fluorine at unactivated positions of an organic scaffold. P450 enzymes can exhibit high regioselectivity, enabling the targeted hydroxylation of specific C-H bonds, which are then converted to C-F bonds. While not specifically demonstrated for this compound, this strategy holds promise for the late-stage fluorination of anisole derivatives.

Stereoselective synthesis of chiral fluorinated compounds is another area of active research. nih.govmdpi.comnih.govresearchgate.netmdpi.com The development of chiral catalysts and auxiliaries allows for the enantioselective introduction of fluorine or fluorinated groups. For example, highly π-facial selective and regioselective fluorination of chiral enamides has been achieved using N-F reagents, leading to the asymmetric synthesis of chiral α-fluoro-imides. nih.gov Such methodologies could be adapted to create chiral analogues of this compound.

Synthetic Routes to Difluoromethoxy Derivatives and Isomers

The difluoromethoxy (OCF2H) group is an important structural motif in medicinal chemistry, often serving as a bioisostere for a methoxy or hydroxy group with altered physicochemical properties. Several synthetic methods have been developed for the preparation of aryl difluoromethyl ethers. nih.govresearchgate.netacs.orgresearchgate.netgoogle.com

A common and effective method for the difluoromethylation of phenols involves the use of a difluorocarbene source. nih.govacs.org Reagents such as sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, and even fluoroform (CHF3) can be used to generate difluorocarbene in situ, which then reacts with a phenoxide to form the corresponding difluoromethyl ether. nih.govacs.org This approach would be applicable to the synthesis of difluoromethoxy derivatives of 4-methylphenol and its isomers.

Visible light photoredox catalysis has also emerged as a powerful tool for the synthesis of difluoromethoxylated compounds under mild conditions. nih.gov These methods often utilize radical-based pathways for the introduction of the OCF2H group. For instance, strategies for the catalytic C-H difluoromethoxylation of (hetero)arenes have been reported, providing a direct route to these valuable compounds. nih.gov

The synthesis of difluoromethoxy derivatives of 4-methylanisole (B47524) could be envisioned starting from the corresponding hydroxy-4-methylanisole isomer, followed by difluoromethylation using one of the established protocols.

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Aromatic Substitution Mechanisms on Fluorinated Anisoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.com In fluorinated anisoles, the fluorine atoms act as leaving groups, and their displacement is facilitated by the presence of activating substituents. The SNAr reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org

The reactivity of aryl halides in SNAr reactions is influenced by the electron-withdrawing ability of the halogen, which stabilizes the intermediate carbanion. Consequently, the order of reactivity is typically F > Cl > Br > I. masterorganicchemistry.com The strongly electronegative fluorine atom makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com For the reaction to proceed efficiently, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively delocalize the negative charge of the Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

In the context of 2,3-Difluoro-4-methylanisole, the two fluorine atoms are potential leaving groups. The methoxy (B1213986) and methyl groups are electron-donating, which generally disfavors SNAr by destabilizing the negative charge of the intermediate. However, the presence of multiple fluorine atoms can render the aromatic ring sufficiently electron-deficient to undergo substitution, especially with strong nucleophiles. The regioselectivity of the substitution would depend on the relative activation of the C-F bonds and the stability of the possible Meisenheimer intermediates.

Table 1: General Principles of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description |

|---|---|

| Mechanism | Addition-Elimination, involving a Meisenheimer complex intermediate. wikipedia.org |

| Leaving Group Trend | F > Cl > Br > I. Fluorine is the best leaving group due to its high electronegativity, which activates the ring for nucleophilic attack. masterorganicchemistry.comyoutube.com |

| Requirement | Presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the anionic intermediate. chemistrysteps.com |

| Rate-Determining Step | Formation of the Meisenheimer complex, as this step involves the temporary loss of aromaticity. wikipedia.orgmasterorganicchemistry.com |

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a positively charged, delocalized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The substituents on the aromatic ring significantly influence both the rate of reaction and the regioselectivity (the orientation of the incoming electrophile).

In this compound, three substituents direct the position of electrophilic attack:

Methoxy group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions through resonance donation. wikipedia.org

Methyl group (-CH₃): A weak activating group that also directs ortho and para. wikipedia.org

Fluorine atoms (-F): Weakly deactivating due to their inductive electron withdrawal, but they are ortho and para directing because of their ability to donate a lone pair of electrons through resonance.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |

|---|---|---|---|---|

| -OCH₃ | C1 | +R >> -I | Strong Activator | Ortho, Para |

| -F | C2, C3 | -I > +R | Weak Deactivator | Ortho, Para |

Radical Reactions and Their Application in Fluorination

Radical fluorination provides a complementary approach to traditional electrophilic and nucleophilic methods for creating C-F bonds. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, reagents like elemental fluorine (F₂) were used, but their high reactivity and hazardous nature limited their application. wikipedia.org The development of electrophilic N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI), which can also serve as sources of fluorine atoms, has led to a resurgence in radical fluorination methodologies. wikipedia.orgresearchgate.net

These reactions can be initiated photochemically, allowing for the generation of radicals under mild conditions. nih.gov For an anisole (B1667542) derivative like this compound, a radical reaction could potentially be used to introduce an additional fluorine atom or other functional groups. For instance, an aryl radical could be generated at one of the C-H positions (likely C6, the most activated position), which could then be trapped by a fluorine-donating species. Alternatively, radical reactions can be used for trifluoromethylation, as demonstrated by the reaction of aryl halides with trifluoromethyl iodide and copper powder, which can proceed through perfluoroalkyl radical intermediates. rsc.org

Carbene Chemistry with Anisole Derivatives: π- and O-Ylides Formation

Carbenes are highly reactive species containing a neutral carbon atom with two unshared valence electrons. wikipedia.orglibretexts.org They can exist in either a singlet or triplet state, which influences their reactivity. wikipedia.org Carbenes react with anisole derivatives in two principal ways:

Cyclopropanation (π-Ylide Formation): Carbenes can add to the π-system of the aromatic ring to form a cyclopropane ring. This addition is often stereospecific for singlet carbenes. wikipedia.org The resulting bicyclic intermediate, sometimes described in terms of a π-ylide, is typically unstable and can rearrange to give ring-expanded products or other substituted aromatics.

O-Ylide Formation: The carbene can attack the lone pair of electrons on the oxygen atom of the methoxy group to form an oxygen ylide. This ylide is a zwitterionic species that can undergo subsequent reactions, such as rearrangement or fragmentation.

The competition between these two pathways depends on the specific carbene used and the electronic properties of the anisole derivative. Electron-donating groups on the ring, like the methoxy and methyl groups in this compound, increase the nucleophilicity of both the aromatic ring and the oxygen atom, potentially facilitating both reaction pathways.

Photochemical Transformations and Catalysis

Organic disulfides can act as versatile photocatalysts. nih.govresearchgate.net Upon irradiation with light, the relatively weak sulfur-sulfur bond undergoes homolytic cleavage to generate two thiyl radicals (RS•). nih.govresearchgate.net These thiyl radicals are effective hydrogen atom transfer (HAT) catalysts and can initiate a variety of radical reactions. nih.govresearchgate.net

Thiyl radicals can catalyze transformations such as isomerizations, cycloadditions, and oxidations under mild conditions. nih.govresearchgate.net For example, they can abstract a hydrogen atom from a substrate to generate a carbon-centered radical, which can then undergo further reactions. nih.gov In the context of anisole derivatives, a disulfide-catalyzed photoreaction could potentially lead to C-H functionalization or coupling reactions, initiated by hydrogen abstraction from the methyl group or the aromatic ring. These catalysts are considered "green" and economical. researchgate.net

Table 3: Key Features of Disulfide-Catalyzed Photoreactions

| Feature | Description |

|---|---|

| Catalyst | Organic Disulfides (RSSR) |

| Activation | Photoirradiation (cleavage of S-S bond) nih.gov |

| Active Species | Thiyl Radicals (RS•) researchgate.net |

| Mechanism | Often involves Hydrogen Atom Transfer (HAT) nih.govresearchgate.net |

| Applications | Isomerizations, cycloadditions, oxidations, anti-Markovnikov additions nih.govresearchgate.net |

Photo-induced nitration offers an alternative to classical nitration methods that use strong acids. This process is particularly relevant in environmental chemistry, where nitrate (NO₃⁻) and nitrite (NO₂⁻) ions in aqueous solutions can be photolyzed by UV light to generate nitrating agents. mdpi.com

The photolysis of nitrate or nitrite produces reactive species, including nitrogen dioxide radicals (•NO₂) and hydroxyl radicals (•OH). mdpi.com The nitrogen dioxide radical is a key nitrating agent in these processes. Electron-rich aromatic compounds, such as phenols and anisoles, are susceptible to attack by these photochemically generated species. mdpi.com The reaction with anisole derivatives would likely proceed via an initial attack of the •NO₂ radical on the activated aromatic ring, followed by oxidation and proton loss to yield the nitroaromatic product. The regioselectivity would again be governed by the directing effects of the substituents, favoring nitration at the C6 position of this compound. The efficiency of photonitration can be significantly enhanced at acidic pH. mdpi.com

Kinetic and Thermodynamic Studies in Reaction Pathways (e.g., Kinetic Isotope Effects)

Kinetic and thermodynamic studies are crucial for elucidating the mechanisms of chemical reactions. One powerful tool in these investigations is the kinetic isotope effect (KIE), which involves measuring the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. For electrophilic aromatic substitution (EAS) reactions, which are characteristic of anisole derivatives, the study of deuterium kinetic isotope effects (kH/kD) can provide valuable insights into the rate-determining step of the reaction.

In a typical EAS mechanism, the reaction proceeds through a two-step process involving the formation of a sigma complex (also known as an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.

Step 1 (Rate-Determining): Attack of the electrophile on the aromatic ring to form the sigma complex.

Step 2 (Fast): Deprotonation of the sigma complex.

If the first step is rate-determining, the C-H bond is not broken in this step, and consequently, no significant primary kinetic isotope effect is observed (kH/kD ≈ 1). However, if the second step, the C-H bond cleavage, is rate-determining, a significant primary kinetic isotope effect (typically kH/kD > 2) would be expected.

For most electrophilic aromatic substitution reactions on activated rings like anisoles, the formation of the sigma complex is the rate-determining step. This is because the electron-donating methoxy group stabilizes the positive charge in the intermediate, facilitating its formation. The subsequent deprotonation is a rapid process. Therefore, for reactions involving this compound, it is anticipated that the kinetic isotope effect for the substitution of a ring hydrogen with an electrophile would be close to unity.

| Reactant | Electrophile | Reaction Type | Observed kH/kD | Inferred Rate-Determining Step |

|---|---|---|---|---|

| Benzene (B151609) | NO₂⁺ | Nitration | ~1.0 | Formation of sigma complex |

| Toluene | Br₂/FeBr₃ | Bromination | ~1.0 | Formation of sigma complex |

| Anisole | Acylium ion | Friedel-Crafts Acylation | ~1.0 | Formation of sigma complex |

| 1,3,5-Trimethoxybenzene | Selectfluor™ | Fluorination | ~1.2 | Formation of sigma complex |

Thermodynamic studies of reactions involving fluorinated anisoles would focus on the relative energies of reactants, intermediates, and products. The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound will decrease the electron density of the ring, making it less nucleophilic compared to anisole itself. This deactivation will be reflected in higher activation energies for electrophilic attack, making the reactions thermodynamically less favorable and kinetically slower. However, the electron-donating methoxy and methyl groups counteract this effect to some extent, activating the ring towards electrophilic substitution.

Regioselectivity and Stereoselectivity in Fluorinated Anisole Reactions

Regioselectivity in electrophilic aromatic substitution reactions is determined by the directing effects of the substituents already present on the aromatic ring. In this compound, we have four substituents to consider: a methoxy group (-OCH₃), two fluorine atoms (-F), and a methyl group (-CH₃).

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Fluorine Atoms (-F): Fluorine is an electronegative atom and is deactivating via induction. However, due to the presence of lone pairs, it can donate electron density through resonance, making it an ortho, para-director.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation.

To predict the most likely site of substitution, we can analyze the directing effects of the substituents in relation to the available positions:

Position C5: This position is ortho to the methyl group and meta to the methoxy group and one of the fluorine atoms.

Position C6: This position is ortho to the methoxy group and meta to the methyl group and the other fluorine atom.

| Position of Attack | Directing Effects of Substituents | Predicted Outcome |

|---|---|---|

| C5 | ortho to -CH₃ (activating) meta to -OCH₃ (unfavored) ortho to one -F (directing, but deactivating) | Minor Product |

| C6 | ortho to -OCH₃ (strongly activating and directing) meta to -CH₃ (unfavored) meta to one -F (less deactivating) | Major Product |

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Since this compound is an achiral molecule, reactions with achiral reagents will not produce chiral products, and thus stereoselectivity is not a factor. However, if a reaction introduces a new chiral center and is carried out with a chiral reagent or catalyst, then diastereoselectivity or enantioselectivity could be observed. For instance, an asymmetric epoxidation of a double bond introduced onto the molecule could be stereoselective. In the context of typical electrophilic aromatic substitution reactions on the aromatic ring itself, the concept of stereoselectivity is generally not applicable as no new stereocenters are formed.

Computational and Theoretical Studies in Fluorinated Anisole Chemistry

Quantum Chemical Calculations for Molecular Conformation and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its conformation) and the associated energy. For substituted anisoles, a key conformational feature is the orientation of the methoxy (B1213986) (–OCH₃) group relative to the aromatic ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. semanticscholar.org It is particularly effective for analyzing the potential energy surface associated with bond rotations. In anisole (B1667542) derivatives, the rotation of the methyl group of the methoxy substituent relative to the plane of the benzene (B151609) ring leads to different rotameric states.

The two primary conformations are the planar (syn-planar), where the C–O–C bond lies in the plane of the aromatic ring, and the non-planar (orthogonal), where it is perpendicular. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the geometries and relative energies of these states. researchgate.netijrte.org For most substituted anisoles, the planar conformation is found to be the global energy minimum, representing the most stable state. The energy difference between this state and the higher-energy transition state (typically the orthogonal conformation) represents the rotational barrier. These calculations are crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Table 1: Hypothetical DFT-Calculated Rotational Barrier Energies for Substituted Anisoles

| Compound | Conformation | Dihedral Angle (Cring–Cring–O–Cmethyl) | Relative Energy (kcal/mol) |

| Anisole | Planar (Minimum) | 0° | 0.00 |

| Anisole | Orthogonal (Transition State) | 90° | ~3.5 |

| 2-Fluoroanisole | Planar (Minimum) | 0° | 0.00 |

| 2-Fluoroanisole | Orthogonal (Transition State) | 90° | ~4.2 |

| 2,3-Difluoro-4-methylanisole | Planar (Minimum) | 0° | 0.00 (Predicted) |

| This compound | Orthogonal (Transition State) | 90° | > 4.0 (Predicted) |

| Note: Data for anisole and 2-fluoroanisole are representative values from typical DFT studies. Values for this compound are predicted based on trends observed in related molecules. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous way to study a molecule's electronic properties. publish.csiro.au These calculations are used to analyze the distribution of electrons within the molecule, which is key to understanding its stability and reactivity.

Key electronic properties derived from ab initio and DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. Furthermore, these methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea), a key factor controlling the reaction rate.

For a molecule like this compound, theoretical models can be used to investigate reactions such as electrophilic aromatic substitution. Calculations can predict the transition state structures and activation energies for an incoming electrophile attacking different positions on the aromatic ring. This allows for a detailed understanding of why certain products are formed over others (regioselectivity). Methods like the Artificial Force Induced Reaction (AFIR) can systematically explore complex reaction pathways to uncover potential mechanisms. researchgate.net

Predictive Studies on Reactivity and Selectivity

Building on the analysis of electronic structure and reaction mechanisms, computational studies can make powerful predictions about chemical behavior. The reactivity of different sites on the aromatic ring of this compound is governed by the combined electronic effects of the fluoro, methyl, and methoxy substituents.

Frontier Molecular Orbital (FMO) Theory : The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. For an electrophilic attack, the reaction is most likely to occur at the position where the HOMO has the largest electron density. Conversely, for a nucleophilic attack, the reaction is favored at sites where the LUMO is localized.

Calculated Reactivity Descriptors : DFT provides various descriptors of chemical reactivity, such as chemical hardness, softness, and the electrophilicity index. researchgate.net These values can be used to quantify and compare the expected reactivity of different molecules or different sites within the same molecule. For instance, calculations on fluorinated flavones have shown that local electrophilicity indices can identify the most reactive centers for nucleophilic attack. semanticscholar.org

In Silico Analysis of Substituent Effects on Aromatic Systems

The term in silico refers to studies conducted via computer simulation. mdpi.com Analyzing the substituent effects in this compound is a classic chemical problem well-suited for computational analysis. The aromatic ring is influenced by the electronic properties of four distinct groups.

Fluorine Atoms (at C2, C3) : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. nih.gov

Methoxy Group (at C1) : The oxygen atom is electronegative (-I effect), but more significantly, its lone pairs of electrons can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric or resonance effect (+M). This effect increases electron density, particularly at the ortho and para positions.

Methyl Group (at C4) : The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

Computational methods can precisely model the interplay of these competing effects. MEP maps can visually represent the net result, showing how the electron density is distributed across the ring. Natural Bond Orbital (NBO) analysis can quantify the charge transfer interactions between the substituents and the ring. ijrte.org This analysis is critical for predicting the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Table 2: Summary of Substituent Electronic Effects in this compound

| Substituent | Position | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Ring |

| Methoxy (–OCH₃) | C1 | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Activating, ortho-para directing |

| Fluoro (–F) | C2 | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating, ortho-para directing |

| Fluoro (–F) | C3 | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating, ortho-para directing |

| Methyl (–CH₃) | C4 | Weakly electron-donating (+I) | Hyperconjugation (donating) | Weakly activating, ortho-para directing |

| Note: The overall reactivity and directing influence on the ring is a complex sum of these individual effects, which can be quantified through computational modeling. |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, using a "force field" to describe the forces between them. nih.gov

For a compound like this compound, MD simulations can provide insights into its bulk properties and intermolecular interactions in a liquid state or in solution. These simulations can be used to:

Calculate properties like density, viscosity, and diffusion coefficients.

Study how molecules of this compound arrange themselves and interact with each other through van der Waals forces and dipole-dipole interactions.

Model how the compound interacts with solvent molecules, which is crucial for understanding solubility and reaction kinetics in solution.

The accuracy of MD simulations for fluorinated compounds heavily relies on the quality of the force field parameters, as fluorine's high electronegativity and low polarizability can be challenging to model accurately. nih.gov

Advanced Spectroscopic Characterization Techniques in Mechanistic Elucidation

UV-Visible Spectroscopy for Transient Intermediates

UV-Visible (UV-Vis) spectroscopy is a powerful tool for detecting and characterizing transient intermediates formed during chemical reactions, such as photodissociation. For aromatic compounds like 2,3-Difluoro-4-methylanisole, the absorption of UV light can lead to the formation of short-lived species. The electronic transitions of these intermediates often occur at different wavelengths than the parent molecule, allowing for their observation.

The UV-Vis spectrum of anisole (B1667542), a parent compound, shows absorption maxima around 220 nm and 270 nm in a solvent like cyclohexane. photochemcad.com The introduction of fluorine and methyl substituents on the benzene (B151609) ring in this compound is expected to cause shifts in these absorption bands. Fluorine substitution can influence the photophysical properties of aromatic compounds. nih.gov For instance, studies on fluorinated phenols have demonstrated that the position and number of fluorine atoms affect their photolysis rates and the formation of transient species. nih.gov

In a hypothetical study of this compound, UV-Vis spectroscopy could be employed in flash photolysis experiments. By monitoring changes in the absorption spectrum over time, it would be possible to identify the formation and decay of transient intermediates, such as radicals or excited states, providing crucial information about the reaction pathways. The table below illustrates typical absorption maxima for related compounds, which can serve as a reference for predicting the spectral behavior of this compound.

Table 1: Representative UV-Visible Absorption Maxima of Related Aromatic Compounds

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Anisole | Cyclohexane | 220, 271 |

| p-Nitrosoanisole | Not Specified | 325 |

Note: Data for anisole and p-nitrosoanisole are provided for illustrative purposes. photochemcad.comnist.gov

Mass-Analyzed Threshold Ionization Spectroscopy in Conformational Analysis

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the adiabatic ionization energies of molecules and to study the vibrational structure of their cations. This method is particularly valuable for the conformational analysis of flexible molecules like this compound, which can exist in different spatial arrangements due to the rotation of the methoxy (B1213986) group.

A study on the closely related 3,4-difluoroanisole (B48514) using two-color resonant two-photon MATI spectroscopy successfully identified and characterized two rotamers: cis and trans. nih.gov These conformers arise from the orientation of the methoxy group relative to the fluorine substituents. The study determined the precise adiabatic ionization energies for both conformers. nih.gov

For this compound, a similar approach would be expected to resolve different conformers. The relative orientation of the methoxy group with respect to the two adjacent fluorine atoms and the methyl group would likely result in distinct, stable conformations with different ionization energies. The data from 3,4-difluoroanisole provides a strong basis for what could be expected for this compound.

Table 2: Adiabatic Ionization Energies of 3,4-Difluoroanisole Rotamers Determined by MATI Spectroscopy

| Rotamer | S₁ ← S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

|---|---|---|---|

| cis | 35,505 ± 2 | 67,780 ± 5 | 8.404 ± 0.001 |

| trans | 35,711 ± 2 | 68,125 ± 5 | 8.447 ± 0.001 |

Source: Adapted from a study on 3,4-difluoroanisole. nih.gov

Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these modes are sensitive to the molecular structure, including the effects of substituents.

For this compound, the vibrational spectrum would be characterized by modes associated with the difluorinated benzene ring, the methyl group, and the methoxy group. Ab initio calculations of the harmonic vibrational frequencies of isomeric difluorobenzenes can provide a good approximation for the ring vibrations. ias.ac.in The C-F stretching vibrations are typically found in the region of 1100-1400 cm⁻¹. The out-of-plane bending vibrations of the C-H bonds in benzene derivatives are also characteristic. royalsocietypublishing.org

The presence of the methyl and methoxy groups would introduce additional characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ region. The C-O stretching of the methoxy group would also have a distinct frequency. The table below presents a hypothetical assignment of key vibrational frequencies for this compound based on data from related compounds.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 |

| C-F Stretch | 1100 - 1400 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-H Out-of-plane Bend | 700 - 900 |

Note: These are predicted ranges based on general spectroscopic data for substituted benzenes. ias.ac.inroyalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Fluorine Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information about the electronic environment of the nuclei and the through-bond and through-space interactions.

The presence of two electronegative fluorine atoms significantly influences the chemical shifts of the neighboring protons and carbon atoms. In ¹H NMR, the aromatic protons would appear as complex multiplets due to coupling with each other and with the fluorine nuclei (H-F coupling). The methyl and methoxy protons would appear as singlets, though they may show small long-range couplings.

In ¹³C NMR, the carbon atoms directly bonded to fluorine would exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons would be strongly affected by the electron-withdrawing nature of the fluorine atoms.

¹⁹F NMR is particularly informative for fluorinated compounds. The two fluorine atoms in this compound would likely have different chemical shifts due to their different chemical environments. They would also exhibit coupling to each other (F-F coupling) and to the neighboring protons. The typical chemical shift range for fluorine atoms attached to an aromatic ring is between -100 and -200 ppm. researchgate.net

Table 4: Predicted NMR Characteristics for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Coupling |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | H-H, H-F |

| ¹H (Methyl) | 2.0 - 2.5 | - |

| ¹H (Methoxy) | 3.5 - 4.0 | - |

| ¹³C (Aromatic C-F) | 140 - 165 | Large ¹JCF |

| ¹³C (Aromatic C-H/C-C) | 110 - 140 | C-H, C-F |

| ¹⁹F | -100 to -160 | F-F, F-H |

Note: These are predicted ranges based on general NMR data for fluorinated aromatic compounds. researchgate.netyale.edu

Applications of 2,3 Difluoro 4 Methylanisole in Specialized Chemical Research

Intermediate in Complex Organic Molecule Construction

In the realm of organic synthesis, the assembly of complex molecular architectures often relies on the use of specialized building blocks that introduce specific functionalities and structural motifs. 2,3-Difluoro-4-methylanisole serves as such an intermediate, providing a difluorinated aromatic core that can be further functionalized. The presence of the methyl and methoxy (B1213986) groups, along with the fluorine atoms, influences the reactivity of the aromatic ring, allowing for selective chemical transformations.

Contributions to Fluorinated Pharmaceutical Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly impact a drug's efficacy, metabolic stability, and bioavailability.

Impact of Fluorine on Drug Bioavailability and Metabolic Stability

The presence of fluorine atoms in a drug molecule can significantly improve its metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes in the liver. This increased stability can lead to a longer half-life of the drug in the body, potentially reducing the required dosage and frequency of administration.

Role in Agrochemical Research and Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine can lead to active ingredients with enhanced potency, greater stability in the environment, and improved target specificity.

Fluoroanisole derivatives are recognized for their potential in creating advanced agrochemicals. researchgate.net The fluorine atoms can enhance the molecule's interaction with biological targets in pests or plants, leading to more effective control. researchgate.net The inherent stability of the carbon-fluorine bond contributes to the environmental persistence required for effective crop protection. researchgate.net While direct applications of this compound in commercial agrochemicals are not prominently documented, its structural motifs are found in molecules with herbicidal activity. For instance, α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit significant herbicidal properties. ed.ac.uknih.gov This suggests that this compound could serve as a valuable intermediate in the synthesis of new and effective crop protection agents.

Potential in Materials Science Research (e.g., Liquid Crystals, Fluoropolymers Precursors)

The unique properties of fluorinated compounds also make them attractive for applications in materials science, particularly in the development of liquid crystals and fluoropolymers.

A notable example of the application of a 2,3-Difluoro-4-methylphenyl moiety is in the field of liquid crystals. The compound trans,trans-4-(2,3-Difluoro-4-methylphenyl)-4'-ethylbicyclohexyl is a known liquid crystal. aladdin-e.comamericanchemicalsuppliers.comtcichemicals.comvwr.comtcichemicals.com This demonstrates that the core structure of this compound can be incorporated into molecules that exhibit mesomorphic properties, which are essential for liquid crystal displays (LCDs) and other optical technologies. The fluorine atoms in such molecules play a crucial role in tuning the dielectric anisotropy and other physical properties of the liquid crystal material.

While there is no direct evidence of this compound being used as a precursor for fluoropolymers, its functional groups suggest potential in this area. The synthesis of fluoropolymers often involves the polymerization of fluorinated monomers. Functionalized anisoles can, in principle, be converted into polymerizable derivatives. For instance, the methoxy group could be modified or replaced to introduce a vinyl or other polymerizable group. The resulting fluorinated monomer could then be used to create novel fluoropolymers with tailored properties such as high thermal stability, chemical resistance, and low surface energy.

Utilization in Proteomics Research as a Biochemical Tool

In the field of proteomics, which involves the large-scale study of proteins, fluorinated compounds are emerging as valuable biochemical tools. This compound has been identified as a biochemical for proteomics research. nih.govscbt.com The introduction of fluorine into biochemical probes can facilitate their detection and analysis.

Fluorinated molecules can be used in various mass spectrometry-based proteomics techniques. nih.gov The presence of fluorine can serve as a unique mass tag for the identification and quantification of proteins and peptides. Furthermore, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics. researchgate.neted.ac.ukacs.org The incorporation of fluorine-containing groups into proteins allows researchers to probe their local environment and conformational changes, as the 19F nucleus has a distinct NMR signal with a wide chemical shift range that is sensitive to its surroundings. researchgate.neted.ac.ukacs.org Fluorinated reagents can also be designed to have improved cell permeability and metabolic stability, making them effective probes for studying proteins within living cells. nih.gov While the specific application of this compound as a proteomics tool is not detailed in the available literature, its availability for such research suggests its potential use as a building block for creating more complex fluorinated probes or as a reference compound in analytical studies.

Emerging Research Frontiers and Future Prospects

Novel Synthetic Methodologies for Precision Fluorination

The precise introduction of fluorine atoms onto an aromatic ring is a significant challenge in synthetic organic chemistry. For a molecule like 2,3-Difluoro-4-methylanisole, traditional fluorination methods often lack the required regioselectivity and can lead to mixtures of isomers. Emerging research focuses on the development of novel methodologies that offer greater control over the fluorination process.

Recent advancements in transition-metal-catalyzed C-H fluorination present a promising avenue for the synthesis of polysubstituted fluoroaromatics. rsc.orgrsc.org These methods obviate the need for pre-functionalized starting materials, offering a more direct and atom-economical approach. rsc.org For the synthesis of this compound, a hypothetical strategy could involve the directed C-H fluorination of a precursor like 4-methylanisole (B47524). Catalytic systems based on palladium, copper, or iron, in conjunction with modern electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), could potentially achieve the desired 2,3-difluorination pattern. mdpi.comnih.gov The directing group, which could be a removable or a permanent feature of the substrate, would play a crucial role in guiding the fluorine atoms to the ortho and meta positions relative to the methoxy (B1213986) group.

Another frontier is the use of organocatalysis for enantioselective fluorination, which would be particularly relevant for the synthesis of chiral derivatives of this compound. Chiral amine or phosphoric acid catalysts have been shown to induce high levels of enantioselectivity in the fluorination of various substrates. nih.gov While direct application to this specific anisole (B1667542) derivative is yet to be reported, the principles established in other systems could be adapted.

Below is a table summarizing potential novel synthetic approaches for the precision fluorination leading to compounds like this compound.

| Synthetic Approach | Catalyst System (Example) | Fluorinating Agent (Example) | Key Advantages |

| Directed C-H Fluorination | Palladium(II) Acetate / Ligand | N-Fluorobenzenesulfonimide (NFSI) | High regioselectivity, atom economy |

| Copper-Catalyzed Fluorination | Copper(I) Iodide / Ligand | Silver Fluoride (B91410) (AgF) | Milder reaction conditions |

| Organocatalytic Fluorination | Chiral Amine or Phosphoric Acid | Selectfluor® | Enantioselective fluorination |

Exploration of Bioactive Derivatives and Their Mechanisms of Action

The 2,3-difluoro-4-methylphenyl moiety present in this compound is a valuable pharmacophore. The presence of two vicinal fluorine atoms can significantly influence the molecule's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for biological activity. While no specific bioactive derivatives of this compound have been detailed in the literature, the structural alerts suggest potential applications in several therapeutic areas.

For instance, fluorinated aromatic rings are common in kinase inhibitors, where the fluorine atoms can form crucial interactions with the enzyme's active site. The gem-difluoroalkene moiety, a related structural feature, is found in a number of bioactive molecules. researchgate.netresearchgate.net By analogy, derivatives of this compound could be designed to target specific kinases implicated in cancer or inflammatory diseases. The mechanism of action would likely involve the inhibition of ATP binding or the modulation of the enzyme's conformational state.

Furthermore, the lipophilicity and metabolic stability conferred by the fluorine atoms could be advantageous for developing central nervous system (CNS) active agents. Many successful CNS drugs contain fluorinated motifs to enhance their blood-brain barrier permeability and resist metabolic degradation.

Future research in this area would involve the synthesis of a library of derivatives of this compound, followed by high-throughput screening against a panel of biological targets. The most promising hits would then be subjected to detailed mechanistic studies to elucidate their mode of action at the molecular level.

| Potential Therapeutic Area | Hypothetical Mechanism of Action | Rationale |

| Oncology | Kinase Inhibition | Fluorine atoms can enhance binding affinity and selectivity. |

| Neurology | Modulation of CNS receptors/enzymes | Improved metabolic stability and blood-brain barrier penetration. |

| Infectious Diseases | Inhibition of microbial enzymes | Fluorinated motifs can mimic natural substrates and inhibit essential pathways. |

Development of New Catalytic Systems for Sustainable Synthesis

The synthesis of fluorinated compounds often relies on harsh reagents and conditions, which raises environmental concerns. A key area of emerging research is the development of new catalytic systems that enable a more sustainable synthesis of molecules like this compound.

The use of earth-abundant and non-toxic metals as catalysts is a primary focus. Iron, copper, and nickel are attractive alternatives to precious metals like palladium and rhodium. nih.gov Developing catalytic cycles that operate under milder conditions, with lower catalyst loadings and in greener solvents, is a major goal. For the synthesis of this compound, a sustainable approach might involve a copper-catalyzed C-H fluorination in a recyclable solvent. nih.gov

Biocatalysis offers another powerful tool for sustainable synthesis. Enzymes, such as fluorinases or engineered cytochrome P450s, could potentially be used for the selective fluorination of aromatic substrates. While the natural repertoire of fluorinating enzymes is limited, protein engineering and directed evolution are being used to create novel biocatalysts with tailored activities. A future biocatalytic route to this compound could offer unparalleled selectivity and environmental compatibility.

The following table outlines some emerging sustainable catalytic strategies.

| Catalytic Strategy | Catalyst Type | Key Sustainability Feature |

| Earth-Abundant Metal Catalysis | Iron, Copper, Nickel | Reduced reliance on precious metals. |

| Biocatalysis | Engineered Enzymes (e.g., P450s) | High selectivity, biodegradable catalysts, mild conditions. |

| Photocatalysis | Organic Dyes, Semiconductors | Use of visible light as a renewable energy source. |

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, advanced computational approaches can be used to predict its properties, guide the design of new derivatives, and elucidate reaction mechanisms.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its isomers. scribd.comresearchgate.netnih.govearthlinepublishers.com Such studies can help in understanding the influence of the fluorine and methyl substituents on the aromatic ring's reactivity and can be used to predict the most likely sites for further functionalization.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound derivatives to biological targets. These in silico methods can help in prioritizing synthetic targets and in designing molecules with improved binding affinities and selectivities. For instance, if a particular protein target is identified, computational methods can be used to design derivatives of this compound that fit optimally into the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to design new molecules with enhanced potency.

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. | Understanding of structure-property relationships. |

| Molecular Docking | Prediction of binding modes to biological targets. | Identification of potential bioactive derivatives. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of ligand-protein complexes. | Elucidation of binding mechanisms. |

| QSAR | Development of predictive models for biological activity. | Rational design of more potent compounds. |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and facile scalability. rsc.orgbeilstein-journals.orgmit.edu The integration of flow chemistry and automation is a rapidly growing area that promises to accelerate the synthesis and optimization of complex molecules like this compound.

The synthesis of fluorinated compounds, which can often involve hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry. The small reactor volumes and excellent heat transfer in microreactors allow for the safe handling of highly reactive intermediates and the precise control of reaction temperatures. A flow-based synthesis of this compound could enable the use of more reactive fluorinating agents, potentially leading to higher yields and shorter reaction times.

Automation can be coupled with flow reactors to create platforms for high-throughput synthesis and reaction optimization. An automated flow system could be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound. This approach can significantly reduce the time and resources required for process development.

Furthermore, multi-step syntheses can be telescoped in a continuous-flow setup, where the output of one reactor is directly fed into the next. This eliminates the need for intermediate workup and purification steps, leading to a more efficient and streamlined synthetic process.

| Technology | Application in this compound Synthesis | Key Benefits |

| Flow Chemistry | Continuous synthesis of the target molecule and its derivatives. | Improved safety, better process control, and scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions. | Accelerated reaction optimization. |

| Telescoped Reactions | Multi-step synthesis in a single, continuous process. | Increased efficiency and reduced waste. |

Q & A

Q. Characterization of Intermediates :

- Melting Point : Used to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks for methoxy (-OCH₃: δ ~3.8 ppm) and methyl groups (-CH₃: δ ~2.3 ppm). Fluorine substituents induce splitting patterns in aromatic protons .

- IR : Confirms methoxy (C-O stretch ~1250 cm⁻¹) and aromatic C-F bonds (~1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion ([M]⁺) at m/z 158.14 (C₈H₈F₂O) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield | Key Steps | Characterization Tools |

|---|---|---|---|

| Diazotization/Schiemann | ~65% | Diazotization, BF₄⁻ substitution | NMR, IR, MS, melting point |

| Electrophilic Fluorination | ~70% | Fluorination, purification | HPLC (purity >95%), NMR |

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

Structural confirmation relies on multinuclear NMR , IR , and MS :

- ¹H NMR (CDCl₃) :

- Aromatic protons show complex splitting due to ortho-fluorine coupling (³J ~8–12 Hz).

- Methoxy (-OCH₃) singlet at δ 3.8–3.9 ppm.

- Methyl (-CH₃) singlet at δ 2.3 ppm .

- ¹³C NMR :

- Fluorinated carbons (C-F) at δ 110–150 ppm (¹J₆C-F ~250 Hz).

- Methoxy carbon at δ 55–56 ppm .

- IR :

- C-F stretches at 1100–1200 cm⁻¹, C-O (anisole) at 1240–1260 cm⁻¹ .

- MS : Molecular ion peak at m/z 158.14 (C₈H₈F₂O) with fragmentation patterns matching fluorine loss .

Advanced: How can researchers optimize the yield of this compound under varying fluorination conditions?

Answer:

Key variables include fluorinating agents , solvent polarity , and temperature :

Q. Table 2: Yield Optimization Strategies

| Condition | Yield Improvement | Trade-offs |

|---|---|---|

| Anhydrous DMF, 70°C | +15% | Longer reaction time |

| NFSI (vs. Selectfluor) | +10% | Higher cost |

| Catalyst (e.g., KF/Al₂O₃) | +8% | Complex purification |

Methodological Note : Monitor reaction progress via TLC or HPLC to minimize over-fluorination .

Advanced: What strategies resolve contradictions in spectral data when synthesizing fluorine-substituted anisole derivatives?

Answer:

Discrepancies in NMR/IR data often arise from unexpected regioisomers or residual solvents . Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves overlapping signals (e.g., distinguishing 2,3-difluoro vs. 2,4-difluoro isomers) .

- Deuteration Studies : Exchangeable protons (e.g., -OH impurities) are identified via D₂O shake tests.

- Elemental Analysis : Confirms C/H/F ratios to rule out incorrect substitution patterns .

- Cross-Validation : Compare experimental MS/MS fragmentation with computational predictions (e.g., mzCloud).

Advanced: How does the position of fluorine substituents influence the reactivity of methylanisole derivatives?

Answer:

Fluorine’s electron-withdrawing effect and steric hindrance dictate reactivity:

- Meta/para Fluorine : Enhances electrophilic substitution at activated positions (e.g., nitration at C-5 in 2,3-difluoro systems) .

- Ortho Fluorine : Steric effects reduce nucleophilic attack on the methoxy group.

- Comparative Reactivity :

- This compound undergoes slower Friedel-Crafts alkylation than non-fluorinated analogs due to deactivated aromatic rings.

- Fluorine at C-2/C-3 increases hydrolytic stability of the methoxy group under acidic conditions .

Q. Table 3: Substituent Effects on Reactivity

| Derivative | Electrophilic Reactivity | Hydrolytic Stability (pH 2) |

|---|---|---|

| This compound | Low (steric/EWG) | High (>24 hrs) |

| 4-Methylanisole | High | Low (<1 hr) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。